tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate
Overview
Description
tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bipiperidine structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new catalysts and ligands for chemical reactions.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for investigating the interactions of piperidine-based drugs with biological targets.
Medicine: tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate is explored for its potential therapeutic applications. It is a precursor in the synthesis of pharmaceutical agents that target neurological disorders and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bipiperidine structure allows for multiple binding interactions, enhancing its efficacy. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
4-Methylpiperidine: A simpler analog without the tert-butyl group.
tert-Butyl piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring.
N-Boc-piperidine: Contains a tert-butoxycarbonyl protecting group instead of the tert-butyl group.
Uniqueness: tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate is unique due to the combination of the tert-butyl group and the bipiperidine structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The presence of both tert-butyl and methyl groups enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-13-5-9-17(10-6-13)14-7-11-18(12-8-14)15(19)20-16(2,3)4/h13-14H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVCYGUNJMPHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.